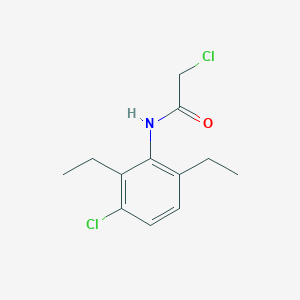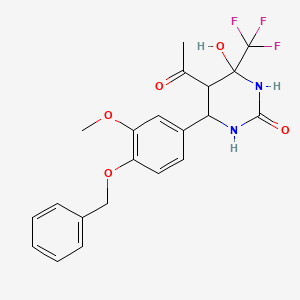
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: : Initially, a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl acetoacetate forms an intermediate chalcone.
Cyclization: : This intermediate undergoes cyclization in the presence of guanidine hydrochloride and sodium ethoxide, leading to the formation of the pyrimidine ring.
Substitution: : Lastly, introduction of the trifluoromethyl group through electrophilic fluorination using reagents like Selectfluor finishes the synthesis.
Industrial Production Methods
Scaling up the production of 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves optimising the above synthesis steps, focusing on yield and purity, while ensuring cost-effectiveness and compliance with industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can be oxidized to form quinones and other oxidation products using agents like potassium permanganate.
Reduction: : Catalytic hydrogenation can reduce the acetyl and benzyloxy groups, often in the presence of Pd/C catalyst.
Substitution: : Halogenation, nitration, or sulfonation can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: : Bromine for halogenation, sulfuric acid for nitration, chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: : Phenolic compounds, quinones.
Reduction: : Dealkylated derivatives.
Substitution: : Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Used as a building block in synthesizing more complex molecules.
Investigated for its reactivity and mechanism in various organic reactions.
Biology and Medicine
Potential inhibitor for enzymes involved in disease pathways.
Studied for its anti-inflammatory and anticancer properties.
Application in designing new drugs due to its unique trifluoromethyl group which often enhances biological activity.
Industry
Utilized in material science for developing new polymers and resins.
Potential use in agrochemicals for pest control and crop protection.
Mechanism of Action
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects primarily through the inhibition of specific enzymes. Its trifluoromethyl group enhances its ability to bind to active sites of enzymes, disrupting normal function. The compound can also interact with DNA and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-6-(4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: : Similar structure but lacks the benzyloxy group, affecting its overall reactivity and biological activity.
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-methylpyrimidin-2(1H)-one: : Similar but without the trifluoromethyl group, leading to different pharmacokinetics and potency.
Uniqueness
What sets 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one apart is the trifluoromethyl group. This feature enhances the lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for drug development and scientific research.
Properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(3-methoxy-4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c1-12(27)17-18(25-19(28)26-20(17,29)21(22,23)24)14-8-9-15(16(10-14)30-2)31-11-13-6-4-3-5-7-13/h3-10,17-18,29H,11H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMWIKGKRCHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2865279.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one](/img/structure/B2865280.png)
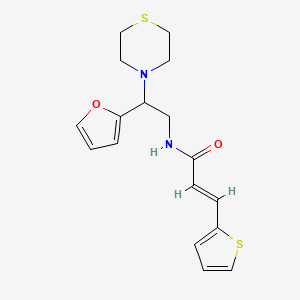
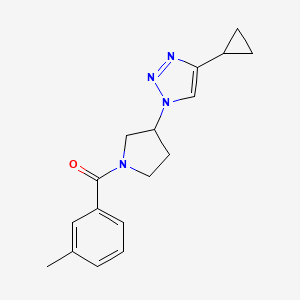

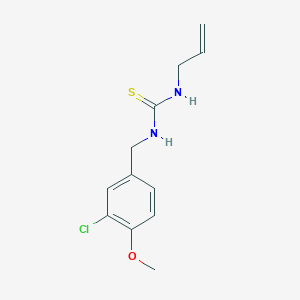
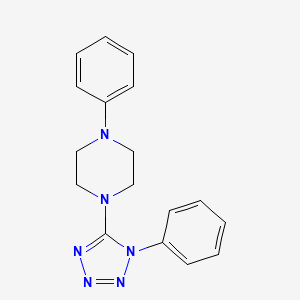

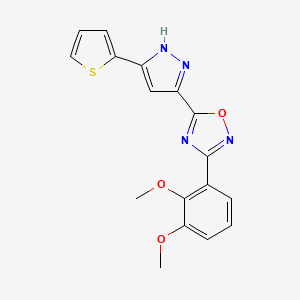
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)
